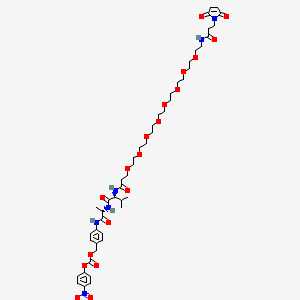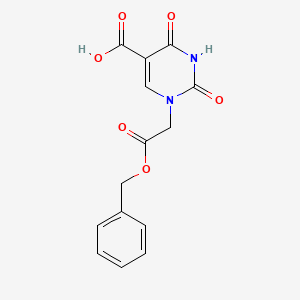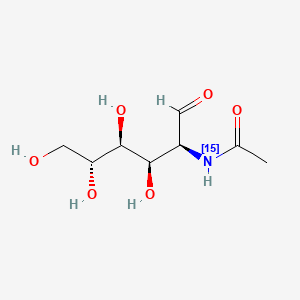
AChE/GSK-3|A-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AChE/GSK-3|A-IN-1 is a dual inhibitor targeting both acetylcholinesterase (AChE) and glycogen synthase kinase-3 beta (GSK-3β). This compound has shown significant potential in the treatment of neurodegenerative diseases, particularly Alzheimer’s disease, due to its ability to inhibit both AChE and GSK-3β, which are key enzymes involved in the pathogenesis of this condition .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of AChE/GSK-3|A-IN-1 typically involves the hybridization of tacrine, a known AChE inhibitor, with a pyrimidone compound, which acts as a GSK-3β inhibitor. The process uses cysteamine or cystamine as a linker. The optimal compound is synthesized through a series of reactions, including condensation and cyclization, under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis process in a laboratory setting can be scaled up for industrial production, ensuring that the reaction conditions are optimized for higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
AChE/GSK-3|A-IN-1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common in the modification of this compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which can have different inhibitory properties and potential therapeutic applications.
Scientific Research Applications
AChE/GSK-3|A-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying dual enzyme inhibition and developing new synthetic methodologies.
Biology: Investigated for its effects on cellular processes and enzyme activity in various biological systems.
Medicine: Explored as a potential therapeutic agent for neurodegenerative diseases like Alzheimer’s disease due to its dual inhibitory action on AChE and GSK-3β
Mechanism of Action
AChE/GSK-3|A-IN-1 exerts its effects by inhibiting the activity of both acetylcholinesterase and glycogen synthase kinase-3 beta. The inhibition of AChE leads to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission. Inhibition of GSK-3β prevents the phosphorylation of tau protein, reducing the formation of neurofibrillary tangles, a hallmark of Alzheimer’s disease .
Comparison with Similar Compounds
Similar Compounds
Tacrine: A known AChE inhibitor, but lacks GSK-3β inhibitory activity.
Lithium: A GSK-3β inhibitor, but does not inhibit AChE.
Donepezil: Another AChE inhibitor used in Alzheimer’s treatment, but does not target GSK-3β.
Uniqueness
AChE/GSK-3|A-IN-1 is unique due to its dual inhibitory action on both AChE and GSK-3β, making it a promising candidate for the treatment of Alzheimer’s disease by addressing multiple pathological pathways simultaneously .
Properties
Molecular Formula |
C31H35N7O3S |
|---|---|
Molecular Weight |
585.7 g/mol |
IUPAC Name |
4-(cyclopropylmethoxy)-N-methyl-2-[2-[[2-[2-(1,2,3,4-tetrahydroacridin-9-ylamino)ethylamino]acetyl]amino]pyridin-4-yl]-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C31H35N7O3S/c1-32-29(40)28-30(41-18-19-10-11-19)38-31(42-28)20-12-13-34-25(16-20)37-26(39)17-33-14-15-35-27-21-6-2-4-8-23(21)36-24-9-5-3-7-22(24)27/h2,4,6,8,12-13,16,19,33H,3,5,7,9-11,14-15,17-18H2,1H3,(H,32,40)(H,35,36)(H,34,37,39) |
InChI Key |
MYLYCZDLVLCRLU-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=C(N=C(S1)C2=CC(=NC=C2)NC(=O)CNCCNC3=C4CCCCC4=NC5=CC=CC=C53)OCC6CC6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


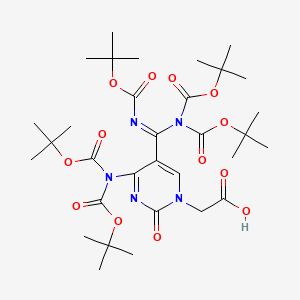

![[(2R,5R)-3-acetyloxy-5-(2-amino-6-chloropurin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B12403646.png)



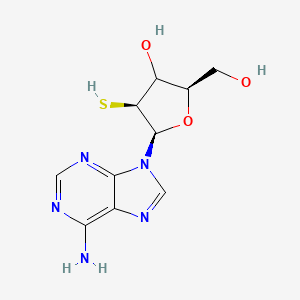
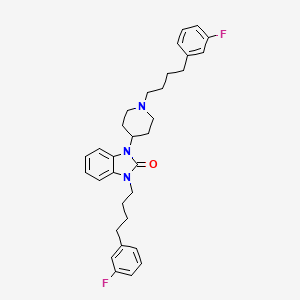
![N-hydroxy-4-{[(propan-2-yl)(2,3,4,5-tetrafluorobenzene-1-sulfonyl)amino]methyl}benzamide](/img/structure/B12403673.png)
